2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride
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Overview
Description
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a phenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including C, H, and N analysis, as well as IR, 1H, 13C NMR, and mass spectral data, are employed to verify the structure and purity of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can result in various substituted quinoline compounds .
Scientific Research Applications
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine: This compound shares structural similarities with 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride but differs in its specific functional groups and overall structure.
Quinolinyl-pyrazoles: These compounds also contain a quinoline ring but have different substituents and pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of a quinoline ring, phenyl group, and piperidine moiety.
Properties
CAS No. |
853344-02-2 |
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Molecular Formula |
C22H27Cl2N3 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C22H25N3.2ClH/c1-3-9-18(10-4-1)21-17-22(19-11-5-6-12-20(19)24-21)23-13-16-25-14-7-2-8-15-25;;/h1,3-6,9-12,17H,2,7-8,13-16H2,(H,23,24);2*1H |
InChI Key |
XLBUMYIRYRCFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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